MSK1 Covalent Inhibition: 100-Fold Potency Advantage Over 5-Chloro Monosubstituted Analogs
In a head-to-head structure-activity relationship (SAR) study, the 2,5-dichloropyrimidine derivative (Compound 1) demonstrated potent inhibition of the MSK1 kinase with a pIC50 of 6.7 ± 0.1 (200 nM) [1]. The deletion of the 2-chloro substituent to yield the 5-chloro analog (Compound 2) resulted in an almost 100-fold reduction in activity (pIC50 4.9). Similarly, deletion of the 5-chloro substituent (Compound 8, 2-chloro only) caused a nearly 10-fold decrease in potency (pIC50 5.8). Non-halogenated pyrimidine analogs were essentially inactive. This data confirms that the 2,5-dichloro arrangement is essential for high-affinity binding and the subsequent covalent trapping of Cys440 [1].
| Evidence Dimension | MSK1 Kinase Inhibition Potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.7 ± 0.1 (Compound 1, 2,5-dichloro) |
| Comparator Or Baseline | Compound 2 (5-chloro only): pIC50 = 4.9 ± 0.4; Compound 8 (2-chloro only): pIC50 = 5.8 ± 0.2 |
| Quantified Difference | Approximately 63-fold and 8-fold lower potency, respectively, relative to the 2,5-dichloro compound. |
| Conditions | ERK2-MSK1 cascade assay with 1 hour pre-incubation. |
Why This Matters
This data provides a direct, quantitative justification for selecting the 2,5-dichloro-4-amine scaffold for MSK1-targeted covalent probe development over simpler chloro-pyrimidine alternatives.
- [1] Richardson, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099–1108. View Source
